molecular formula C8H4F3NO B6331116 3-Hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 731002-48-5

3-Hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B6331116
CAS No.: 731002-48-5
M. Wt: 187.12 g/mol
InChI Key: NTQLCGYMBLEEIZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3NO . It is a white to yellow solid and is used as an intermediate in organic syntheses .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-(trifluoromethyl)benzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) with a hydroxy group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H .


Physical and Chemical Properties Analysis

3-Hydroxy-3-(trifluoromethyl)benzonitrile is a white to yellow solid . It has a molecular weight of 187.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the sources I found.

Safety and Hazards

While specific safety and hazard information for 3-Hydroxy-3-(trifluoromethyl)benzonitrile was not found, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQLCGYMBLEEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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